5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride
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Overview
Description
5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride: is a chemical compound with the molecular formula C9H12BrN3·HCl . It is a pyrimidine derivative that contains a bromine atom at the 5th position and a piperidin-4-yl group at the 2nd position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-piperidinol.
Bromination: The 2-chloropyrimidine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Substitution Reaction: The brominated pyrimidine is then reacted with 4-piperidinol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: It is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of new chemical bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific biological pathways.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
- 5-Bromo-2-(piperidin-4-yl)pyridine hydrochloride
- 5-Bromo-2-(piperidin-4-yl)benzimidazole hydrochloride
- 5-Bromo-2-(piperidin-4-yl)quinoline hydrochloride
Comparison:
- Structural Differences: While these compounds share the 5-bromo and piperidin-4-yl groups, the core heterocycle varies (pyrimidine, pyridine, benzimidazole, quinoline).
- Unique Properties: 5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride is unique due to its pyrimidine core, which imparts specific chemical and biological properties not found in the other compounds.
- Applications: The differences in structure lead to variations in their applications and effectiveness in different research and industrial contexts .
Properties
IUPAC Name |
5-bromo-2-piperidin-4-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCNVLGSQWQKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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